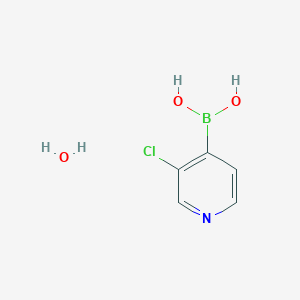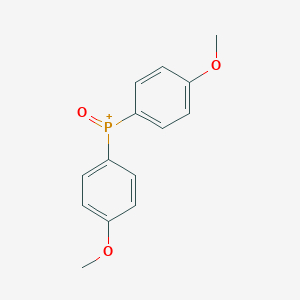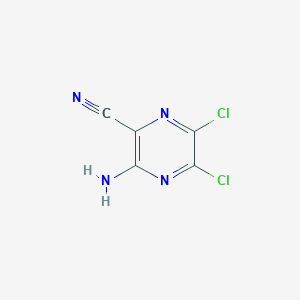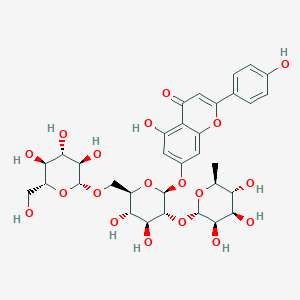
Ethyl anthracene-9-carboxylate
Übersicht
Beschreibung
Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid . It is a rigid organic molecule that has been commonly utilized in the construction of coordination complexes . The COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° .
Molecular Structure Analysis
In the molecular structure of Ethyl anthracene-9-carboxylate, the COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° . The torsion angle around the O—Csp3 bond of the ester group is 108.52 (18)° . The crystal structure is stabilized by C—H⋯O interactions and edge-to-face arene interactions with C—H⋯ (ring centroid) distances in the range 2.75–2.84 Å .
Wissenschaftliche Forschungsanwendungen
Designing New Photochromic Complexes
Ethyl anthracene-9-carboxylate, also known as 9-Anthracene carboxylic acid (9-AC), has been used in the construction of coordination complexes . It has been discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This makes it a valuable component in the creation of new photochromic materials, which have potential applications in photonic materials and optical memory devices .
Construction of Coordination Complexes
9-AC has been commonly utilized in the construction of coordination complexes . There exist more than 460 compounds containing 9-AC ligand and its derivatives in the Cambridge Crystallographic Data Centre database . These coordination complexes have a wide range of applications in various fields of science and technology.
Preparation of Organic Light-Emitting Diodes (OLEDs)
A new tin (IV) complex with anthracene-9-carboxylic acid has been synthesized and used as a precursor in the preparation of an organic light-emitting diode . The investigation of photoluminescence properties and thermal behavior of this complex showed that it has the necessary conditions for its use as a precursor in the manufacture of optical devices .
Safety and Hazards
While specific safety and hazard information for Ethyl anthracene-9-carboxylate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Zukünftige Richtungen
The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracene carboxylic acid (9AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . Therefore, Ethyl anthracene-9-carboxylate could potentially be used in the development of new photochromic complexes .
Wirkmechanismus
Target of Action
Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid (9-AC), a rigid organic molecule commonly utilized in the construction of coordination complexes .
Mode of Action
The compound exhibits radical-induced photochromism and photomagnetism upon irradiation with Xe lamp light . This light-actuated behavior is crucial for the design of new photochromic complexes and optical switching devices . The compound’s interaction with light leads to the generation of stable radicals, which are important in the field of optical switching, displays, and other devices .
Biochemical Pathways
The biochemical pathways affected by ethyl anthracene-9-carboxylate are primarily related to the photogeneration of stable radicals . The compound is prone to intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations . The dimer analogue could also be reversibly returned to the monomer state via either a heat treatment or another light irradiation .
Pharmacokinetics
The compound’s large π-conjugated structure may influence its bioavailability and stability .
Result of Action
The molecular and cellular effects of ethyl anthracene-9-carboxylate’s action are largely dependent on its interaction with light. Upon light irradiation, the compound undergoes a color change, which has been naked-eye detected in some anthracene-based complexes . This color change is due to the generation of stable radicals, which can be used in the construction of photochromic materials .
Action Environment
Environmental factors, such as light and temperature, significantly influence the action, efficacy, and stability of ethyl anthracene-9-carboxylate. For instance, the compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . Furthermore, the dimer analogue of the compound can be reversibly returned to the monomer state via either a heat treatment or another light irradiation .
Eigenschaften
IUPAC Name |
ethyl anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGJDFIKOFIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505568 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl anthracene-9-carboxylate | |
CAS RN |
1754-54-7 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of ethyl anthracene-9-carboxylate?
A1: Ethyl anthracene-9-carboxylate has the molecular formula C17H14O2. [] Structurally, it consists of an anthracene moiety with an ethyl carboxylate group substituted at the 9 position. The carboxylate group and the anthracene ring system are not coplanar, with a dihedral angle of 76.00° between them. []
Q2: How does ethyl anthracene-9-carboxylate pack in its crystal structure?
A2: The crystal structure of ethyl anthracene-9-carboxylate is stabilized by a combination of C–H⋯O hydrogen bonds and edge-to-face arene interactions. [] These interactions contribute to the arrangement of molecules within the crystal lattice.
Q3: Has ethyl anthracene-9-carboxylate been used in the synthesis of other materials?
A3: Yes, ethyl anthracene-9-carboxylate has been used as a photoactive monomer in the synthesis of amphiphilic diblock copolymers. [] When copolymerized with poly(ethylene glycol) and linear brush polydimethylsiloxane, it allows for the formation of nanoparticles that can be crosslinked by UV irradiation due to the presence of the anthracene moiety. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)





